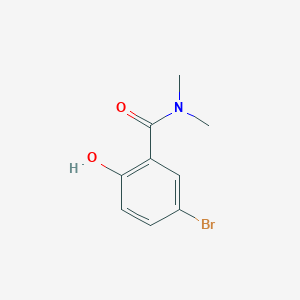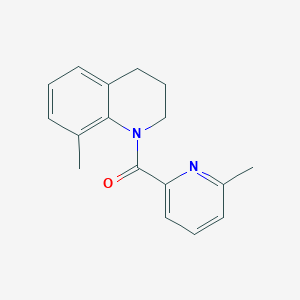
N-cyclopentyl-N-methyl-1-(2-methylpropanoyl)piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopentyl-N-methyl-1-(2-methylpropanoyl)piperidine-4-carboxamide, also known as CPP or CPP-115, is a small molecule drug that has gained attention in the scientific community for its potential therapeutic applications. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT), which plays a crucial role in the regulation of GABA neurotransmission in the brain.
作用机制
The mechanism of action of N-cyclopentyl-N-methyl-1-(2-methylpropanoyl)piperidine-4-carboxamide-115 involves the inhibition of GABA-AT, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-cyclopentyl-N-methyl-1-(2-methylpropanoyl)piperidine-4-carboxamide-115 increases the levels of GABA in the brain, which can have a calming effect and reduce anxiety and seizures. This mechanism of action also makes N-cyclopentyl-N-methyl-1-(2-methylpropanoyl)piperidine-4-carboxamide-115 a potential treatment for addiction, as GABA has been shown to play a role in the reward pathway in the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-cyclopentyl-N-methyl-1-(2-methylpropanoyl)piperidine-4-carboxamide-115 are primarily related to its ability to increase GABA levels in the brain. This can have a calming effect and reduce anxiety and seizures. N-cyclopentyl-N-methyl-1-(2-methylpropanoyl)piperidine-4-carboxamide-115 has also been shown to reduce drug-seeking behavior in animal models, suggesting its potential as a treatment for addiction.
实验室实验的优点和局限性
One of the main advantages of N-cyclopentyl-N-methyl-1-(2-methylpropanoyl)piperidine-4-carboxamide-115 for lab experiments is its high potency and selectivity for GABA-AT inhibition. This makes it a valuable tool for studying the role of GABA in various neurological and psychiatric disorders. However, one limitation of N-cyclopentyl-N-methyl-1-(2-methylpropanoyl)piperidine-4-carboxamide-115 is its relatively short half-life, which can make it difficult to maintain therapeutic levels in the body.
未来方向
There are several future directions for research on N-cyclopentyl-N-methyl-1-(2-methylpropanoyl)piperidine-4-carboxamide-115. One area of interest is its potential as a treatment for addiction, as it has shown promising results in animal models. Another area of interest is its potential to treat anxiety and seizures, as it has been shown to increase GABA levels in the brain. Additionally, further research is needed to optimize the synthesis of N-cyclopentyl-N-methyl-1-(2-methylpropanoyl)piperidine-4-carboxamide-115 and improve its pharmacokinetic properties for clinical use.
合成方法
The synthesis of N-cyclopentyl-N-methyl-1-(2-methylpropanoyl)piperidine-4-carboxamide-115 involves the reaction of N-methylpiperidine-4-carboxylic acid with cyclopentylmagnesium bromide, followed by acylation with 2-methylpropanoyl chloride. The resulting compound is then treated with methylamine to yield N-cyclopentyl-N-methyl-1-(2-methylpropanoyl)piperidine-4-carboxamide-115. The synthesis of N-cyclopentyl-N-methyl-1-(2-methylpropanoyl)piperidine-4-carboxamide-115 has been optimized to produce high yields and purity, making it a viable option for large-scale production.
科学研究应用
N-cyclopentyl-N-methyl-1-(2-methylpropanoyl)piperidine-4-carboxamide-115 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to increase GABA levels in the brain, which can have a calming effect and reduce anxiety and seizures. N-cyclopentyl-N-methyl-1-(2-methylpropanoyl)piperidine-4-carboxamide-115 has also been investigated for its potential to treat addiction, as it has been shown to reduce drug-seeking behavior in animal models.
属性
IUPAC Name |
N-cyclopentyl-N-methyl-1-(2-methylpropanoyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O2/c1-12(2)15(19)18-10-8-13(9-11-18)16(20)17(3)14-6-4-5-7-14/h12-14H,4-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMVNBHZXOBVKNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC(CC1)C(=O)N(C)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(5-bromothiophen-3-yl)methyl]cyclobutanecarboxamide](/img/structure/B7509786.png)

![1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(2-methylcyclopropyl)methanone](/img/structure/B7509793.png)
![N-(cyclopropylmethyl)-5-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7509799.png)
![2-cyclohexyl-1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)ethanone](/img/structure/B7509804.png)
![N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7509811.png)




![N-[2-methyl-5-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]propanamide](/img/structure/B7509857.png)
![N-[3-(oxolan-2-ylmethoxy)propyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B7509862.png)

![cyclopropyl-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7509873.png)